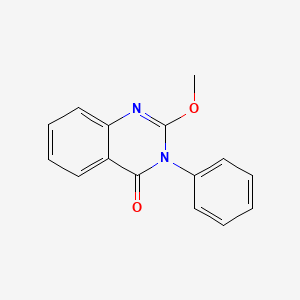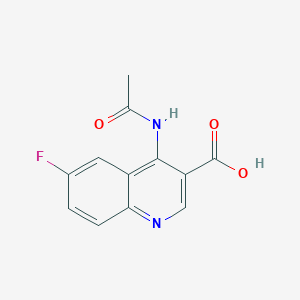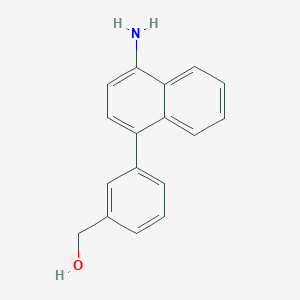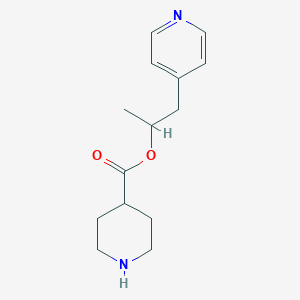
3-(3-(Trimethoxysilyl)propoxy)but-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-(Trimethoxysilyl)propoxy)but-3-en-2-one is an organosilicon compound with the molecular formula C10H20O5Si. This compound is known for its unique structure, which includes a trimethoxysilyl group attached to a butenone backbone. It is commonly used as a coupling agent and a monomer in various polymerization reactions due to its ability to form stable covalent bonds with different substrates .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Trimethoxysilyl)propoxy)but-3-en-2-one typically involves the reaction of 3-buten-2-one with 3-(trimethoxysilyl)propyl alcohol under acidic or basic conditions. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane, and the product is purified by distillation or chromatography .
Industrial Production Methods
In industrial settings, the production of this compound is often achieved through continuous flow processes that allow for better control of reaction conditions and higher yields. The use of catalysts such as Lewis acids or bases can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(3-(Trimethoxysilyl)propoxy)but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanol derivatives.
Reduction: Reduction reactions can convert the butenone moiety to butanol derivatives.
Substitution: The trimethoxysilyl group can undergo hydrolysis and condensation reactions to form siloxane bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Acidic or basic catalysts are employed to facilitate hydrolysis and condensation reactions.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Butanol derivatives.
Substitution: Siloxane polymers.
Scientific Research Applications
3-(3-(Trimethoxysilyl)propoxy)but-3-en-2-one has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent in the synthesis of hybrid materials and as a monomer in polymerization reactions.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Utilized in the development of drug delivery systems and biomedical devices.
Mechanism of Action
The mechanism of action of 3-(3-(Trimethoxysilyl)propoxy)but-3-en-2-one involves the formation of stable covalent bonds with various substrates through its trimethoxysilyl group. This allows the compound to act as a coupling agent, enhancing the adhesion and mechanical properties of the resulting materials. The molecular targets include hydroxyl groups on surfaces, which react with the silanol groups formed upon hydrolysis of the trimethoxysilyl group .
Comparison with Similar Compounds
Similar Compounds
3-(Trimethoxysilyl)propyl methacrylate: Another widely used coupling agent with similar applications in polymerization and surface modification.
3-Glycidoxypropyltrimethoxysilane: Used in the production of epoxy resins and as a coupling agent in various composites.
1-Propanamine, 3-(triethoxysilyl): Employed in the modification of surfaces and as a crosslinking agent.
Uniqueness
3-(3-(Trimethoxysilyl)propoxy)but-3-en-2-one is unique due to its butenone backbone, which provides additional reactivity and versatility in chemical reactions compared to other similar compounds. This makes it particularly valuable in applications requiring enhanced adhesion and mechanical properties .
Properties
Molecular Formula |
C10H20O5Si |
|---|---|
Molecular Weight |
248.35 g/mol |
IUPAC Name |
3-(3-trimethoxysilylpropoxy)but-3-en-2-one |
InChI |
InChI=1S/C10H20O5Si/c1-9(11)10(2)15-7-6-8-16(12-3,13-4)14-5/h2,6-8H2,1,3-5H3 |
InChI Key |
KDFDKCQXINXEPV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=C)OCCC[Si](OC)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)(thiomorpholino)methanone](/img/structure/B11863055.png)


![3-(Tert-butyl)-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B11863080.png)

![Tert-butyl 1-(aminomethyl)-6-azaspiro[2.6]nonane-6-carboxylate](/img/structure/B11863087.png)



![tert-butyl N-[(5-cyano-1-methylpyrazol-3-yl)methyl]-N-methylcarbamate](/img/structure/B11863106.png)
![2,2,6,6-Tetramethyl-1-[(trimethylsilyl)oxy]cyclohexane-1-carbonitrile](/img/structure/B11863109.png)


